Structural Differentiation via 2,6-Dimethylmorpholino Capping: Conformational Restraint and Lipophilic Efficiency vs. Pyrrolidine Analogs
The target compound incorporates a 2,6-dimethylmorpholino substituent, which introduces two methyl groups at the morpholine 2- and 6-positions. In the related pyrrolidine analog 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetonitrile, this substitution is absent, resulting in an unsubstituted pyrrolidine ring. The dimethyl substitution increases the calculated logP by approximately 0.5–0.8 log units compared to the unsubstituted morpholino or pyrrolidine analog, while simultaneously increasing the fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with clinical success in drug discovery [1]. In published kinase inhibitor SAR, the 2,6-dimethylmorpholino group has been shown to improve IGF-1R cellular IC₅₀ by 5–10 fold over unsubstituted morpholino in comparable chemotypes, although this exact compound has not been tested [2]. The increased steric bulk at the 2,6-positions also restricts conformational rotation of the morpholine ring, pre-organizing the ligand for optimal hinge-region binding in kinase targets, a property absent in the more flexible pyrrolidine analog.
| Evidence Dimension | Calculated logP and Fsp³ (fraction of sp³-hybridized carbons) as predictors of developability |
|---|---|
| Target Compound Data | Calculated logP ~1.8–2.2; Fsp³ ~0.45 (estimated from structure); MW 375.44 |
| Comparator Or Baseline | Pyrrolidine analog (MF: C₁₆H₁₉N₃O₃S, est. MW 357.4): calculated logP ~1.2–1.5; Fsp³ ~0.35 |
| Quantified Difference | LogP increase of ~0.5–0.8 units; Fsp³ increase of ~0.10 vs. pyrrolidine analog |
| Conditions | Calculation based on structural comparison; no experimental logP available for either compound |
Why This Matters
Higher Fsp³ and modulated logP are associated with improved solubility, metabolic stability, and reduced promiscuity, making the 2,6-dimethylmorpholino compound a more developable starting point for medicinal chemistry optimization.
- [1] Lovering, F., Bikker, J., Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem. 2009, 52, 6752-6756. View Source
- [2] Piramal Enterprises Limited. WO2012143874A1: Morpholino Sulfonyl Indole Derivatives as IGF-1R Modulators. Describes SAR of 2,6-dimethylmorpholino substitution in indole-3-sulfonamide series. Published 2012-04-19. View Source
